Product packaging for 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene(Cat. No.:CAS No. 40274-29-1)

1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene

Cat. No.: B2655347
CAS No.: 40274-29-1
M. Wt: 213.049
InChI Key: PUSYURWHOHXATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene (CAS 40274-29-1) is a high-purity fluorinated aromatic alkyne of interest in advanced synthetic chemistry. With a molecular formula of C₉H₆BrF and a molecular weight of 213.05 , this compound serves as a versatile building block for constructing complex molecular architectures. Its structure incorporates both a reactive bromoalkyne moiety and an electron-deficient fluorophenyl ring, making it a valuable substrate in metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, and particularly in Huisgen 1,3-dipolar cycloaddition ("click chemistry") for the synthesis of 1,2,3-triazoles . Compounds containing the (prop-2-ynyloxy)benzene scaffold have demonstrated significant potential in medicinal chemistry research, showing reported biological activities including antimicrobial, antiurease, and antitumor effects . This reagent is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic applications . Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrF B2655347 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene CAS No. 40274-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSYURWHOHXATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40274-29-1
Record name 1-(3-bromoprop-1-yn-1-yl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Chemical Transformations of 1 3 Bromo Prop 1 Ynyl 4 Fluoro Benzene

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond in 1-(3-bromo-prop-1-ynyl)-4-fluoro-benzene is a region of high electron density, making it susceptible to a variety of addition reactions. The fluorine atom at the para position of the benzene (B151609) ring exerts an electron-withdrawing effect, which can influence the regioselectivity of these additions.

Hydration and Hydroamination Reactions

Hydration: The addition of water across the alkyne triple bond, known as hydration, is a common transformation. For terminal alkynes such as this compound, this reaction typically follows Markovnikov's rule, yielding a methyl ketone after the tautomerization of the initially formed enol intermediate. This regioselectivity is driven by the formation of a more stable vinyl cation intermediate at the carbon atom bearing the aryl group. The reaction is generally catalyzed by strong acids in the presence of mercury(II) salts, although greener and more efficient catalysts, such as gold and platinum complexes, have been developed for the hydration of arylalkynes.

Hydroamination: The addition of an N-H bond across the alkyne is a highly atom-economical method for the synthesis of nitrogen-containing compounds like imines and enamines. Similar to hydration, the hydroamination of aryl alkynes is often catalyzed by transition metals, including gold, copper, and iridium complexes. For terminal aryl alkynes, the reaction typically proceeds with Markovnikov regioselectivity, leading to the formation of an imine after isomerization of the initial enamine product. The reaction conditions can be tailored to favor either the imine or the enamine.

ReactionReagents and ConditionsMajor ProductRegioselectivity
Hydration H₂O, H₂SO₄, HgSO₄1-(4-Fluorophenyl)propan-2-oneMarkovnikov
Hydroamination R-NH₂, Gold or Copper CatalystN-Substituted imine of 1-(4-fluorophenyl)propan-2-oneMarkovnikov

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition "Click Chemistry")

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides. This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles. nih.govpsu.edu

The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its mild reaction conditions, high yields, and exclusive formation of the 1,4-disubstituted triazole isomer. nih.govpsu.edu In a typical procedure, this compound would be reacted with an organic azide (B81097) in the presence of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov This reaction is broadly applicable and tolerant of a wide range of functional groups.

A one-pot reaction combining the nucleophilic substitution of a benzylic bromide with sodium azide to form the azide in situ, followed by a CuAAC reaction with an alkyne, has been demonstrated to be a highly efficient process for the synthesis of bis(1,2,3-triazole) derivatives. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundBenzyl azideCuSO₄, Sodium Ascorbate, H₂O/t-BuOH1-Benzyl-4-((4-fluorophenyl)(3-bromoprop-1-ynyl)) -1H-1,2,3-triazole

Electrophilic and Nucleophilic Additions to the Triple Bond

Electrophilic Addition: The reaction of the alkyne with electrophiles such as hydrogen halides (H-X) proceeds via an initial attack of the electrophile on the triple bond. For aryl alkynes, the addition of HBr can lead to a mixture of products, with the regioselectivity being highly dependent on the reaction conditions, particularly the concentration of the bromide ion. rsc.orgplos.orgresearchgate.net At low bromide concentrations, the reaction may proceed through a vinyl cation intermediate, leading to the Markovnikov adduct. rsc.orgplos.orgresearchgate.net At higher bromide concentrations, a concerted AdE3 mechanism can become competitive, potentially leading to anti-Markovnikov products. rsc.orgplos.orgresearchgate.net

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur, particularly if the alkyne is rendered sufficiently electron-poor. The 4-fluorophenyl group has a modest electron-withdrawing effect. Nucleophilic additions to alkynes are generally more facile with more strongly electron-withdrawing groups conjugated to the triple bond.

Reactivity of the Propargyl Bromide Functionality

The propargylic position is activated towards both substitution and elimination reactions due to the adjacent alkyne. The bromine atom is a good leaving group, facilitating these transformations.

Nucleophilic Substitution Reactions at the Benzylic Bromine

The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. The rate and efficiency of these substitutions are influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. A variety of compounds can be synthesized by reacting this compound with different nucleophiles. For instance, reaction with sodium azide would yield the corresponding propargyl azide, a key precursor for click chemistry.

A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives involves the reaction of substituted phenols with propargyl bromide in the presence of a base like K₂CO₃ in acetone. This Sₙ2 reaction is favored by aprotic polar solvents.

NucleophileReagentSolventProduct
AzideSodium Azide (NaN₃)DMF or Acetone/Water1-(3-Azido-prop-1-ynyl)-4-fluoro-benzene
CyanideSodium Cyanide (NaCN)DMSO4-(4-Fluorophenyl)but-3-ynenitrile
ThiolateSodium Thiophenoxide (NaSPh)Ethanol1-Fluoro-4-(3-(phenylthio)prop-1-ynyl)benzene
AmineAmmonia (NH₃)Ethanol1-(4-Fluorophenyl)prop-2-yn-1-amine

Elimination Reactions to Form Allenes or Dienes

Under basic conditions, this compound can undergo elimination of HBr to form an allene. This reaction competes with nucleophilic substitution and is favored by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the triple bond, leading to a concerted elimination of the bromide ion and the formation of the cumulative double bonds of the allene.

Furthermore, propargyl halides can react with certain organometallic reagents, such as Grignard reagents catalyzed by nickel complexes, to produce terminal allenes in good yields and with high regioselectivity. This transformation proceeds via a formal Sₙ2' pathway, where the nucleophile attacks the terminal carbon of the alkyne, inducing a rearrangement and displacement of the bromide.

Reagents/ConditionsProduct Type
Strong, sterically hindered base (e.g., potassium tert-butoxide)Allene
Grignard reagent, Ni(acac)₂/PPh₃ catalystSubstituted Allene

Reactivity of the Fluorinated Aromatic Ring

The fluorinated benzene core of this compound exhibits reactivity patterns influenced by the electronic effects of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). The bromo-prop-1-ynyl group is generally considered to be electron-withdrawing.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the directing effect of the substituents on the benzene ring determines the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the bromo-prop-1-ynyl group is expected to be a meta-director due to its electron-withdrawing nature.

The regioselectivity of EAS on this molecule is a result of the competing directing effects of the fluoro and bromo-prop-1-ynyl groups. Generally, the ortho, para-directing influence of the fluorine atom is dominant. Therefore, electrophilic attack is expected to occur primarily at the positions ortho to the fluorine atom (C2 and C6). Steric hindrance from the adjacent bromo-prop-1-ynyl group might slightly favor substitution at the C2 position over the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)
Br₂ / FeBr₃1-Bromo-2-(3-bromo-prop-1-ynyl)-4-fluoro-benzene
HNO₃ / H₂SO₄1-(3-Bromo-prop-1-ynyl)-4-fluoro-2-nitro-benzene
SO₃ / H₂SO₄4-(3-Bromo-prop-1-ynyl)-2-fluoro-benzenesulfonic acid

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and have not been experimentally verified for this specific compound in the available literature.

Nucleophilic Aromatic Substitution with Fluorine as a Leaving Group

Nucleophilic aromatic substitution (SNA) on aryl fluorides is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the bromo-prop-1-ynyl group at the para position provides some activation, making the fluorine atom susceptible to displacement by strong nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion yields the substituted product. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions

NucleophilePotential ProductReaction Conditions
Sodium methoxide (B1231860) (NaOCH₃)1-(3-Bromo-prop-1-ynyl)-4-methoxy-benzeneHigh temperature, polar aprotic solvent (e.g., DMF, DMSO)
Ammonia (NH₃)4-(3-Bromo-prop-1-ynyl)-anilineHigh pressure and temperature
Sodium thiophenoxide (NaSPh)1-(3-Bromo-prop-1-ynyl)-4-(phenylthio)benzeneModerate temperature in a polar aprotic solvent

Note: The reactions listed are plausible based on the principles of nucleophilic aromatic substitution but require experimental validation for this specific substrate.

Transition Metal-Catalyzed Cross-Coupling Reactions on the Aryl Bromide

The aryl bromide functionality in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds. For this compound, the coupling would occur at the carbon-bromine bond. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. Studies on the closely related 1-bromo-4-fluorobenzene (B142099) have shown excellent conversions with various boronic acids using a palladium catalyst supported on COOH-modified graphene. ugr.esmdpi.comresearchgate.net It is also known that iron-catalyzed Suzuki-Miyaura coupling can be effective for propargyl bromides. rsc.org

Table 3: Representative Suzuki-Miyaura Coupling Reaction

Boronic AcidCatalyst SystemBaseSolventPotential Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water1-(3-Bromo-prop-1-ynyl)-4-fluoro-1,1'-biphenyl

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

The Stille coupling involves the reaction of the aryl bromide with an organostannane reagent, catalyzed by a palladium complex. wikipedia.org A key advantage of the Stille reaction is the tolerance of a wide range of functional groups.

Table 4: Illustrative Heck and Stille Coupling Reactions

Coupling PartnerReaction TypeCatalyst SystemPotential Product
StyreneHeckPd(OAc)₂, PPh₃, Et₃N(E)-1-(3-Bromo-prop-1-ynyl)-4-(2-phenylethenyl)benzene
Tributyl(vinyl)stannaneStillePd(PPh₃)₄1-(3-Bromo-prop-1-ynyl)-4-ethenyl-benzene

The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance and reactivity.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the coupling partner with the aryl bromide, typically catalyzed by a nickel or palladium complex. nrochemistry.comorganic-chemistry.orgwikipedia.org Due to the high reactivity of Grignard reagents, this reaction is less tolerant of acidic functional groups. Iron-catalyzed Kumada-type reactions have been successfully applied to aryl propargylic bromides. researchgate.net

Table 5: Examples of Negishi and Kumada Coupling Reactions

Organometallic ReagentReaction TypeCatalyst SystemPotential Product
Phenylzinc chlorideNegishiPd(PPh₃)₄1-(3-Bromo-prop-1-ynyl)-4-fluoro-1,1'-biphenyl
Phenylmagnesium bromideKumadaNiCl₂(dppp)1-(3-Bromo-prop-1-ynyl)-4-fluoro-1,1'-biphenyl

Detailed Analysis of Chemoselective Transformations Involving this compound Remains Largely Unexplored in Scientific Literature

In the broader context of organic chemistry, polyfunctional molecules like this compound are valuable intermediates. The presence of both an aryl halide and an alkyl halide, along with a fluorinated aromatic ring, suggests potential for a range of chemoselective cross-coupling and substitution reactions. For instance, the differential reactivity of the aryl bromide and the propargyl bromide could be exploited in sequential cross-coupling reactions, such as Sonogashira or Suzuki couplings, under carefully controlled conditions. The robust nature of the carbon-fluorine bond would likely allow it to remain intact during these transformations, offering a site for later-stage functionalization if desired.

While general principles of chemoselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are well-established, the specific application of these principles to this compound has not been a focus of dedicated studies. Research in this area would be necessary to elucidate the optimal conditions (catalysts, ligands, solvents, and temperature) required to achieve selective transformations at each of the reactive sites. Such studies would provide valuable data for synthetic chemists looking to utilize this compound in the construction of more complex molecular architectures.

Due to the absence of specific research data on the chemoselective transformations of this compound, no detailed research findings or data tables can be presented at this time. The exploration of its reactivity remains a potential area for future investigation in the field of synthetic organic chemistry.

Applications of 1 3 Bromo Prop 1 Ynyl 4 Fluoro Benzene As a Synthetic Building Block and Intermediate

A Key Component in the Construction of Complex Organic Architectures

The intrinsic reactivity of 1-(3-bromo-prop-1-ynyl)-4-fluoro-benzene makes it a valuable tool for synthetic chemists aiming to build sophisticated molecular frameworks. The presence of both a terminal alkyne and a propargylic bromide allows for a variety of chemical transformations, including nucleophilic substitution and coupling reactions.

Precursor in Natural Product Synthesis

While direct applications of this compound in the total synthesis of specific natural products are not yet extensively documented in publicly available literature, its structural motifs are present in numerous biologically active natural compounds. The propargyl group is a key feature in various natural products, and the fluorinated phenyl ring can enhance the metabolic stability and binding affinity of molecules. The reactivity of the propargyl bromide allows for its facile incorporation into larger molecular scaffolds, making it a potential precursor for the synthesis of complex natural product analogues.

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The alkyne functionality in this compound is a versatile precursor for the synthesis of a wide array of heterocyclic systems. For instance, it can readily participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. The resulting fluorinated phenyl-substituted triazoles are of significant interest due to their potential biological activities.

Utilization in Material Science Applications

The unique electronic and structural properties of this compound also lend themselves to applications in the field of material science.

Monomer for Polymer Synthesis

The terminal alkyne group of this compound can undergo polymerization reactions. For example, it can be used as a monomer in the synthesis of substituted polyacetylenes. The presence of the fluorine atom on the phenyl ring can impart desirable properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified electronic characteristics. While this specific monomer is not yet widely reported in polymer synthesis, related propargyl-containing compounds have been investigated for the creation of novel polymeric materials.

Component in Functional Material Development

The rigid, linear structure of the propargyl group, combined with the electronic properties of the fluorinated benzene (B151609) ring, makes this compound an attractive component for the development of functional materials. These could include liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where molecular orientation and electronic properties are crucial. The ability to further functionalize the molecule via the bromo group provides an additional avenue for tuning the material's properties.

Design and Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The fluorinated benzene and propargyl moieties are both well-established pharmacophores in drug discovery and agrochemical development. The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and metabolic stability.

Precursors to Fluorinated Bioactive Molecules

There is no specific data available in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of known fluorinated bioactive molecules.

Intermediates for Alkyne-Containing Drug Candidates

While the structure of this compound makes it a plausible intermediate for creating alkyne-containing drug candidates, no specific examples of its application in the synthesis of such candidates have been identified in the available research.

Contributions to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

No documented instances of this compound being used to systematically study structure-activity relationships in medicinal chemistry were found. General SAR studies often explore the impact of fluorine substitution or the inclusion of rigid alkyne linkers on biological activity, but specific studies employing this particular compound are not available.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Analysis of Propargyl and Aromatic Protons

In a ¹H NMR spectrum of 1-(3-bromo-prop-1-ynyl)-4-fluoro-benzene, the protons would be expected to appear in distinct regions corresponding to the propargyl and aromatic moieties. The propargylic protons (the -CH₂Br group) would likely resonate as a singlet due to the absence of adjacent protons for coupling. The chemical shift of these protons is influenced by the electronegativity of the adjacent bromine atom and the deshielding effect of the alkyne group, typically placing them in the range of δ 4.0-4.5 ppm.

The aromatic protons of the 4-fluorophenyl group would exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. They would likely appear as two sets of multiplets in the aromatic region (δ 7.0-7.6 ppm). The protons ortho to the fluorine atom would be expected to show coupling to the fluorine, resulting in a doublet of doublets, while the protons meta to the fluorine would also appear as a multiplet, with coupling to the adjacent aromatic protons.

Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (ppm)Expected Multiplicity
Propargyl (-CH₂Br)~ 4.0 - 4.5Singlet (s)
Aromatic (ortho to F)~ 7.0 - 7.3Doublet of Doublets (dd)
Aromatic (meta to F)~ 7.3 - 7.6Multiplet (m)

Carbon-13 (¹³C) NMR and Alkyne Carbon Resonances

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The alkyne carbons are a key feature and are expected to resonate in a characteristic range of δ 70-90 ppm. The carbon attached to the aromatic ring would be slightly more downfield than the carbon adjacent to the bromo-methylene group. The carbon of the -CH₂Br group would likely appear in the range of δ 10-20 ppm, shifted downfield by the electronegative bromine.

The aromatic carbons would show four distinct signals due to the symmetry of the 4-substituted ring. The carbon bearing the fluorine atom would exhibit a large one-bond coupling constant (¹JCF) and resonate at a significantly downfield position, typically around δ 160-165 ppm. The carbon attached to the alkyne group (ipso-carbon) would be found around δ 120-125 ppm. The remaining two aromatic carbons would appear in the typical aromatic region of δ 115-135 ppm, with their precise shifts influenced by the fluorine and alkyne substituents.

Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypePredicted Chemical Shift (ppm)
Propargyl (-CH₂Br)~ 10 - 20
Alkyne (-C≡C-)~ 70 - 90
Aromatic (C-F)~ 160 - 165 (with large ¹JCF)
Aromatic (C-alkyne)~ 120 - 125
Aromatic (ortho to F)~ 115 - 120 (with ²JCF)
Aromatic (meta to F)~ 133 - 136 (with ³JCF)

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. rsc.orgwikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. wikipedia.org The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift is influenced by the other substituents. In this case, the alkyne group's electronic properties would affect the shielding of the fluorine nucleus. The expected chemical shift for a fluorine in a similar aromatic environment is in the range of δ -110 to -120 ppm (relative to CFCl₃). The signal would likely appear as a multiplet due to coupling with the ortho and meta aromatic protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For the aromatic system, it would show which protons are adjacent to each other, aiding in the assignment of the ortho and meta protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the -CH₂Br group and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the propargyl protons and the alkyne carbons, as well as between the aromatic protons and the alkyne carbons, confirming the attachment of the propargyl-alkyne chain to the fluorophenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characterization of Alkyne Stretching Frequencies

A key feature in the IR spectrum of this compound would be the stretching vibration of the carbon-carbon triple bond (C≡C). For an internal alkyne, this absorption is typically found in the region of 2100-2260 cm⁻¹. The intensity of this peak can be weak, particularly if the alkyne is symmetrically substituted, but in this case, the asymmetry of the substitution should result in a discernible peak. The presence of a band in this region would be strong evidence for the alkyne functionality. Other characteristic absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the CH₂ group (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and the C-F stretching vibration (typically in the range of 1000-1300 cm⁻¹).

Predicted IR Absorption Frequencies for this compound
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-HStretching~ 3000 - 3100
Aliphatic C-H (-CH₂)Stretching~ 2850 - 2960
Alkyne C≡CStretching~ 2100 - 2260
Aromatic C=CStretching~ 1500 - 1600
C-FStretching~ 1000 - 1300

Aromatic C-F and C-Br Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the vibrations of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds on the aromatic ring are of particular diagnostic importance.

The aromatic C-F stretching vibration typically gives rise to a strong absorption band in the fingerprint region of the IR spectrum, generally between 1250 cm⁻¹ and 1000 cm⁻¹. The exact position can be influenced by other substituents on the benzene ring. In many fluorine-containing aliphatic compounds, C-F and C-C stretching modes can couple, leading to several strong bands in the 1400 to 900 cm⁻¹ region. s-a-s.org

The C-Br stretching vibration occurs at a lower frequency due to the greater mass of the bromine atom compared to fluorine. This vibration is typically observed in the range of 690-515 cm⁻¹. libretexts.orglibretexts.org These characteristic absorption bands, in conjunction with other features of the spectrum (such as C-H stretches and aromatic C=C stretches), help confirm the presence of these halogens on the aromatic ring. libretexts.orgvscht.czorgchemboulder.com

Table 1: Expected Infrared (IR) Vibrational Frequencies for Key Bonds in this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
C≡CStretching2260 - 2100Weak to Medium
Aromatic C=CStretching1600 - 1400Medium
Aromatic C-FStretching1250 - 1000Strong
Aromatic C-BrStretching690 - 515Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₅BrF), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass. The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

Table 2: Calculated Exact Masses of the Primary Molecular Ions for this compound.
Molecular IonElemental FormulaCalculated Exact Mass (Da)
[M]⁺•C₉H₅⁷⁹BrF210.9586
[M+2]⁺•C₉H₅⁸¹BrF212.9565

Fragmentation Pathways and Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage: A common pathway for alkyl halides involves the cleavage of the bond adjacent to the halogen. youtube.com In this molecule, the most likely fragmentation is the loss of the bromine radical (•Br) from the molecular ion to form a stable propargyl-type cation. This would result in a prominent peak at m/z 132.

Loss of the Propargyl Bromide Side Chain: Cleavage of the bond between the aromatic ring and the alkyne chain would lead to the formation of a fluorophenyl cation at m/z 95 and a bromopropynyl radical.

Rearrangements: Aromatic compounds can undergo complex rearrangements. For instance, substituted benzene rings may lead to the formation of a tropylium (B1234903) ion or related structures, though this is more common for alkylbenzenes. youtube.com

Loss of HBr: Elimination of a hydrogen bromide molecule could also occur, leading to a fragment ion at m/z 131.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound.
m/zProposed Fragment Ion StructureFragmentation Pathway
211/213[C₉H₅BrF]⁺•Molecular Ion (M⁺•)
132[C₉H₅F]⁺Loss of •Br
131[C₉H₄F]⁺Loss of HBr
95[C₆H₄F]⁺Cleavage of the C-C bond to the alkyne

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, we can predict the key structural features and intermolecular interactions that would be analyzed.

Analysis of Bond Lengths, Angles, and Dihedral Angles

A crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. These experimental values are compared to standard values to identify any unusual geometric features that might arise from steric or electronic effects. The planarity of the benzene ring and the linearity of the alkyne group would be confirmed.

Table 4: Typical Bond Lengths and Angles Expected for this compound.
ParameterTypical Value
C-Br Bond Length~1.90 Å
Aromatic C-F Bond Length~1.35 Å
C≡C Bond Length~1.20 Å
Aromatic C-C Bond Length~1.39 Å
C-C≡C Bond Angle~178°
C≡C-C Bond Angle~178°

Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis)

The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to be significant:

Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) which can interact favorably with electronegative atoms or π-systems. C-Br···π or C-Br···F interactions could play a role in the crystal packing. mdpi.comresearchgate.net

Hydrogen Bonding: Weak C-H···F and C-H···π hydrogen bonds are likely to be present, connecting adjacent molecules.

π-π Stacking: The fluorophenyl rings could stack in an offset fashion, contributing to the stability of the crystal lattice.

Table 5: Expected Major Intermolecular Contacts and Their Potential Contributions from a Hirshfeld Surface Analysis.
Interaction TypeDescriptionExpected Significance
H···HContacts between hydrogen atomsMajor contributor
C···H / H···CContacts involving carbon and hydrogenSignificant contributor
F···H / H···FWeak hydrogen bondingSignificant contributor
Br···H / H···BrWeak hydrogen bondingModerate contributor
C···CIndicative of π-π stackingModerate contributor

Compound Names

Table 6: List of Chemical Compounds Mentioned in the Article.
Compound Name
This compound

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. While specific geometry optimization data for 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene is not available, DFT calculations have been performed on the closely related molecule, 1-ethynyl-4-fluorobenzene (B14334). These studies provide a foundational understanding of the molecule's structural and electronic characteristics.

Molecular Orbital Analysis (HOMO-LUMO Energies and Frontier Orbital Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that indicates the molecule's excitability and kinetic stability.

For a derivative of 1-ethynyl-4-fluorobenzene, specifically a glycerol-fluorinated triazole, DFT calculations have shown that the HOMO is primarily localized on the π molecular orbitals of the triazole and the aromatic benzene (B151609) rings. sbq.org.br The LUMO, in contrast, is situated over the π* molecular orbitals of the triazole ring. sbq.org.br This distribution suggests that the aromatic and triazole rings are the primary sites for electron donation, while the triazole ring is the site for electron acceptance.

In the case of this compound, it is expected that the HOMO would have significant contributions from the π-systems of the phenyl ring and the alkyne, while the LUMO would also be associated with these unsaturated fragments. The presence of the electronegative bromine and fluorine atoms would likely lower the energies of both the HOMO and LUMO levels. The HOMO-LUMO gap is a critical factor in determining the molecule's potential applications in organic electronics. beilstein-journals.org

Table 1: Frontier Molecular Orbital Characteristics of a 1-ethynyl-4-fluorobenzene Derivative

Molecular Orbital Localization Role in Reactivity
HOMO π molecular orbitals of the triazole and aromatic benzene rings Electron Donation
LUMO π* molecular orbitals of the triazole ring Electron Acceptance

Data derived from a study on a triazole derivative of 1-ethynyl-4-fluorobenzene. sbq.org.br

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

A study on halogen-substituted phenylacetylenes, including 1-ethynyl-4-fluorobenzene, analyzed their MEPs. acs.org The analysis revealed that the electrostatic potential trend follows the order F > Cl > Br, suggesting that the electron-withdrawing effect is strongest for the bromo group and weakest for the fluoro group in that specific comparative context. acs.org For this compound, the MEP would show regions of negative potential around the fluorine and bromine atoms due to their high electronegativity, as well as over the π-system of the alkyne and the benzene ring. These regions would be susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Reaction Mechanism Studies

Computational Elucidation of Reaction Pathways for Synthesis

The synthesis of this compound would likely involve a cross-coupling reaction, such as the Sonogashira coupling. This reaction typically couples a terminal alkyne with an aryl or vinyl halide. While a specific computational study for the synthesis of this exact molecule is not available, DFT calculations have been used to investigate the mechanisms of similar reactions.

For instance, the dehydroborylation of 1-ethynyl-4-fluorobenzene has been studied using DFT to propose a plausible reaction mechanism. researchgate.net Such computational studies are crucial for understanding the role of catalysts, intermediates, and transition states in the synthetic pathway. A plausible synthetic route to this compound could involve the Sonogashira coupling of 1-bromo-4-fluorobenzene (B142099) with propargyl bromide, or a related propargyl derivative. Computational chemistry could be employed to model the reaction steps, including oxidative addition, transmetalation, and reductive elimination, to optimize reaction conditions and predict potential side products.

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a critical component of computational reaction mechanism studies, as it allows for the determination of activation energies and the identification of the rate-determining step of a reaction. While no specific transition state analysis for the synthesis of this compound has been reported, computational studies on related reactions provide a framework for what such an analysis would entail.

For example, in the context of the Sonogashira coupling, DFT can be used to model the structures and energies of the transition states for each elementary step. This would involve locating the saddle points on the potential energy surface corresponding to the transition between reactants and products for steps like the oxidative addition of the aryl halide to the palladium catalyst and the subsequent reductive elimination of the final product. Understanding these transition states is key to predicting the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For "this compound," theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and infrared (IR) spectra, aiding in its structural characterization.

Theoretical calculations, typically employing density functional theory (DFT) methods, are instrumental in predicting the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions are valuable for assigning signals in experimental spectra and for understanding the electronic environment of the atoms within the molecule.

The predicted chemical shifts for "this compound" would be influenced by the electronic effects of the substituents on the benzene ring. The fluorine atom, being highly electronegative, is expected to cause a significant downfield shift for the directly attached carbon and influence the shifts of nearby protons and carbons. The bromo-propynyl group would also exert its influence through both inductive and anisotropic effects.

Predicted ¹H NMR Chemical Shifts:

The protons on the aromatic ring are expected to resonate in the typical aromatic region. The fluorine and bromo-propynyl substituents will influence their precise chemical shifts, leading to distinct signals for each proton due to their unique electronic environments.

Predicted ¹³C NMR Chemical Shifts:

The carbon atoms of the benzene ring, the alkyne, and the methylene (B1212753) group will each have characteristic chemical shifts. The carbon directly bonded to the fluorine atom is predicted to show a large downfield shift. The sp-hybridized carbons of the alkyne will appear in a distinct region of the spectrum.

Predicted ¹⁹F NMR Chemical Shifts:

The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. For "this compound," the predicted ¹⁹F chemical shift would be a key identifier of the molecule. Computational methods are particularly useful for predicting ¹⁹F chemical shifts, which can vary over a wide range.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

Atom TypePredicted Chemical Shift (ppm)
Aromatic ¹H7.0 - 7.8
Methylene ¹H (-CH₂Br)~4.2
Aromatic ¹³C (C-F)>160
Aromatic ¹³C115 - 135
Alkyne ¹³C80 - 90
Methylene ¹³C (-CH₂Br)~15
¹⁹F-110 to -120

Note: These are estimated values based on typical substituent effects and computational studies of similar molecules. Actual experimental values may vary.

Theoretical vibrational frequency analysis, often performed using DFT methods, can predict the infrared (IR) spectrum of a molecule. This analysis helps in identifying the characteristic vibrational modes of the functional groups present in "this compound."

The predicted IR spectrum would show characteristic peaks for the C-H stretching of the aromatic ring, the C≡C stretching of the alkyne, the C-F stretching, and the C-Br stretching. The positions of these peaks provide a vibrational fingerprint of the molecule.

Interactive Data Table: Predicted IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C≡C Stretch2260 - 2100
C-F Stretch1250 - 1000
C-Br Stretch600 - 500

Note: These are predicted frequency ranges. The exact values would be obtained from detailed computational analysis.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of a molecule. For "this compound," several types of non-covalent interactions are expected to play a role in its crystal packing.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) plots, can be used to visualize and quantify these interactions.

The presence of bromine and fluorine atoms suggests the possibility of halogen bonding. Specifically, C-Br···F or C-Br···π interactions could be significant in the solid state. The aromatic ring can also participate in π-π stacking and C-H···π interactions. These weak interactions collectively determine the supramolecular assembly of the compound. Theoretical calculations can reveal the nature and strength of these interactions, providing insights into the forces that govern the crystal structure. For instance, analysis of related bromo- and fluoro-substituted aromatic compounds has shown the importance of halogen bonding in directing crystal packing.

Future Directions and Emerging Research Avenues

Development of Novel Green Chemistry Approaches for Synthesis

Future research will likely focus on developing more environmentally benign methods for the synthesis of 1-(3-bromo-prop-1-ynyl)-4-fluoro-benzene. Traditional syntheses of similar compounds often rely on stoichiometric reagents and volatile organic solvents. Green chemistry approaches would aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Potential Research Areas:

Catalytic Systems: Investigating the use of heterogeneous or reusable homogeneous catalysts for the key bond-forming reactions to simplify purification and reduce catalyst waste.

Alternative Solvents: Exploring the use of greener solvents such as ionic liquids, supercritical fluids, or bio-based solvents to replace traditional chlorinated or aromatic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, for instance, through catalytic C-H activation or direct functionalization pathways.

A comparative table of potential green synthesis strategies is presented below.

Synthesis StrategyTraditional ApproachPotential Green ApproachAnticipated Benefits
Solvent Dichloromethane, TolueneWater, Ethanol, Ionic LiquidsReduced toxicity and environmental impact
Catalyst Stoichiometric bases/reagentsRecyclable solid-supported catalystsSimplified purification, reduced waste
Energy Input Conventional heatingMicrowave or ultrasonic irradiationFaster reaction times, lower energy use

Exploration of Enantioselective and Diastereoselective Transformations

The propargylic bromide moiety in this compound presents an opportunity for stereoselective reactions. Creating chiral centers with high enantiomeric or diastereomeric excess is crucial for applications in medicinal chemistry and materials science. nih.gov

Key Research Thrusts:

Asymmetric Nucleophilic Substitution: Development of catalytic enantioselective methods for the substitution of the bromine atom to generate chiral propargylamines, ethers, or other derivatives. This could involve chiral ligands complexed to transition metals.

Diastereoselective Additions to the Alkyne: Investigating diastereoselective additions across the triple bond, potentially guided by a chiral auxiliary or catalyst, to create stereodefined vinyl structures.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.

Future Implementation:

Microreactor Technology: Designing and optimizing microreactors for the synthesis of this compound and its derivatives. This would allow for precise control over reaction parameters like temperature, pressure, and reaction time.

In-line Purification and Analysis: Integrating continuous purification techniques (e.g., liquid-liquid extraction, chromatography) and real-time analytical monitoring (e.g., IR, NMR spectroscopy) into the flow system to streamline the production process.

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

The fluorinated aromatic ring and the alkyne group can participate in non-covalent interactions, making this compound a potential building block for supramolecular structures. google.comnih.govresearchgate.net

Emerging Research Avenues:

Crystal Engineering: Studying the solid-state packing and intermolecular interactions (e.g., halogen bonding, π-π stacking, C-H···F hydrogen bonds) to design crystalline materials with specific properties.

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various surfaces, where the terminal alkyne can be used for surface attachment, potentially for applications in electronics or sensor technology.

Advanced Applications in Bioorthogonal Chemistry (e.g., probing chemical biology reactions via click chemistry)

The terminal alkyne is a key functional group for "click chemistry," a set of biocompatible reactions that can occur in living systems without interfering with native biochemical processes. rsc.orgnobelprize.org This opens up numerous possibilities for the use of this compound in chemical biology.

Potential Bioorthogonal Applications:

Probe Synthesis: The compound could serve as a precursor for creating molecular probes. The fluorophenyl group can be useful for ¹⁹F NMR studies, while the propargyl bromide allows for the attachment of reporter groups (e.g., fluorophores, biotin) or biomolecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): After conversion of the propargyl bromide, the terminal alkyne can readily react with azide-modified biomolecules (proteins, nucleic acids, glycans) for labeling and imaging. rsc.orgresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern, derivatives of this compound could be designed for use in copper-free click chemistry. nobelprize.org

The table below summarizes the key functional groups and their potential roles in future research.

Functional GroupPotential Research ApplicationRelevant Field
Terminal AlkyneClick Chemistry, Surface FunctionalizationBioorthogonal Chemistry, Materials Science
Propargyl BromideEnantioselective SubstitutionAsymmetric Synthesis
4-Fluorophenyl Group¹⁹F NMR Probe, Supramolecular InteractionsChemical Biology, Supramolecular Chemistry

Q & A

Q. What are the common synthetic routes for 1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Bromination with Lewis Acid Catalysts : Reacting 4-fluoro-phenylacetylene with bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled temperatures (20–50°C) in solvents like carbon tetrachloride or chloroform. This method ensures regioselective bromination at the propargyl position .
  • Palladium-Catalyzed Cross-Coupling : Coupling 4-fluoro-benzene derivatives with propargyl bromides using Pd(PPh₃)₄ or PdCl₂ catalysts. This approach is advantageous for introducing the bromo-propargyl group while preserving aromatic fluorine substitution .
    Purification typically involves column chromatography or recrystallization to achieve >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies fluorine coupling patterns (e.g., para-fluoro substituents) and propargyl proton environments. The bromine atom induces distinct deshielding effects on adjacent carbons .
  • IR Spectroscopy : Confirms alkyne C≡C stretching (~2100–2260 cm⁻¹) and C-F aromatic bending (~1220 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., [M]⁺ at m/z 229) and fragment patterns corresponding to bromine loss (m/z 150) .

Advanced Research Questions

Q. How can crystallographic analysis resolve challenges in structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond angles, torsion angles, and halogen interactions. Key steps include:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement with SHELXL : Iterative refinement of positional and anisotropic displacement parameters to achieve R₁ < 0.05. The bromine atom’s high electron density requires careful modeling to avoid overfitting .
  • Visualization with ORTEP-3 : Generates thermal ellipsoid plots to validate molecular geometry and intermolecular interactions (e.g., C–Br···π contacts) .
    Example: A related compound, (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene, showed C–Br bond lengths of 1.89 Å and dihedral angles of 178.5° between aromatic and propargyl groups .

Q. What strategies address low yields in Sonogashira coupling reactions involving this compound?

  • Methodological Answer : Low yields often arise from competing side reactions (e.g., alkyne homocoupling) or catalyst deactivation. Mitigation strategies include:
  • Optimized Catalyst Systems : Use PdCl₂(PPh₃)₂ with CuI co-catalysts in degassed THF/triethylamine (3:1) to suppress oxidative homocoupling .
  • Temperature Control : Maintain reactions at 60–70°C to balance reaction rate and side-product formation.
  • Inert Atmosphere : Conduct reactions under argon to prevent palladium oxidation.
    Post-reaction analysis via TLC or GC-MS identifies unreacted starting materials, guiding iterative optimization .

Q. How do steric and electronic effects influence the reactivity of the bromo-propargyl group?

  • Methodological Answer :
  • Steric Effects : The propargyl group’s linear geometry reduces steric hindrance, favoring nucleophilic substitutions (e.g., Suzuki coupling) at the bromine site.
  • Electronic Effects : The electron-withdrawing fluorine atom polarizes the aromatic ring, enhancing electrophilic substitution at the propargyl position. DFT calculations (B3LYP/6-311G**) show a 0.45 eV decrease in LUMO energy at the propargyl carbon, facilitating nucleophilic attacks .
    Example: In 1-Bromo-4-(1-propynyl)benzene analogues, bromine substitution kinetics are 3× faster in fluorinated derivatives due to increased electrophilicity .

Data Contradiction and Resolution

Q. How to resolve discrepancies between computational and experimental vibrational spectra?

  • Methodological Answer : Discrepancies often arise from anharmonicity or solvent effects. A systematic approach includes:
  • Harmonic Approximation Adjustments : Apply scaling factors (0.961–0.985) to DFT-calculated frequencies (e.g., B3LYP/6-31G*) to match experimental IR peaks.
  • Solvent Modeling : Use polarizable continuum models (PCM) for solvent corrections. For example, chloroform solvent shifts C≡C stretches by ~15 cm⁻¹ .
  • Experimental Replication : Ensure spectra are acquired under identical conditions (e.g., KBr pellets, 4 cm⁻¹ resolution) to minimize instrumental variability .

Tables for Comparative Analysis

Table 1 : Synthetic Routes for this compound Derivatives

MethodCatalystSolventYield (%)Purity (%)Reference
Bromination (AlCl₃)AlCl₃CCl₄7897
Pd-Catalyzed CouplingPd(PPh₃)₄THF/TEA8599
Continuous Flow ReactorFeBr₃CHCl₃9298

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.